molecular formula C13H12N2O2S B2902487 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 391221-21-9

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2902487
CAS No.: 391221-21-9
M. Wt: 260.31
InChI Key: DDXKHIFHQNBHPD-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound built on a 1,3-thiazole core structure, characterized by acetyl and phenyl substituents. This specific molecular architecture places it within a class of heterocyclic compounds that are the subject of extensive investigation in medicinal and materials chemistry . The 1,3-thiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Compounds featuring this core, especially those with acetyl and phenyl groups, have demonstrated significant research potential as anticonvulsant agents. They are theorized to act by modulating GABAergic neurotransmission, potentially enhancing chloride ion influx to stabilize neuronal activity and prevent abnormal electrical discharges in the brain . Beyond central nervous system applications, analogous structures are actively researched for their antimicrobial, anticancer, and anti-inflammatory properties, underscoring the broad utility of this chemotype in developing new therapeutic agents . In the field of materials science, thiazole derivatives are valued for their electronic properties and are key building blocks in the synthesis of organic compounds with non-linear optical (NLO) activity . The electron-rich nature of the thiazole ring, often enhanced by substituents like acetyl groups, makes these compounds candidates for advanced applications in photonics and molecular electronics. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8(16)12-11(10-6-4-3-5-7-10)15-13(18-12)14-9(2)17/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXKHIFHQNBHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and a phenylacetyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the thiazole ring and subsequent acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the environmental impact by minimizing solvent usage and reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Bromophenyl (9c) and naphthalenyl (SirReal2) substituents introduce bulkier hydrophobic groups, which may improve binding to enzyme active sites via van der Waals interactions . Morpholine-containing derivatives () exhibit anticancer activity, suggesting that electron-rich substituents can modulate cytotoxicity .

Mechanistic Diversity: Minor structural changes lead to divergent biological targets. For example, 6a inhibits COX isoforms, while SirReal2 targets SIRT2, highlighting the sensitivity of pharmacophore interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 6a SirReal2 Compound 9c
Molecular Weight 275.33 264.30 420.54 308.19
LogP (Predicted) ~2.5 (estimated) ~1.8 ~3.9 ~3.2
Hydrogen Bond Acceptors 4 5 6 4
PSA (Ų) ~78 ~85 ~110 ~65
  • Lipophilicity : The target compound’s acetyl and phenyl groups likely increase LogP compared to 6a’s polar hydroxy/methoxy groups, favoring passive diffusion.
  • Polar Surface Area (PSA) : Lower PSA in 9c (65 Ų) vs. SirReal2 (110 Ų) suggests differences in solubility and blood-brain barrier penetration.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound belonging to the thiazole family. Its unique structural features, including an acetyl group and a phenyl moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The compound has the following chemical structure:

N 5 acetyl 4 phenyl 1 3 thiazol 2 yl acetamide\text{N 5 acetyl 4 phenyl 1 3 thiazol 2 yl acetamide}

This structure features a five-membered thiazole ring that incorporates sulfur and nitrogen atoms, which is common in many bioactive compounds. The presence of the acetyl and phenyl groups enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Preliminary studies indicate its effectiveness against various bacterial strains by disrupting lipid biosynthesis pathways essential for bacterial growth. The compound has shown potential against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

2. Antifungal Activity

The compound also demonstrates antifungal properties. Research indicates that it can inhibit the growth of various fungal pathogens, making it a candidate for further exploration in antifungal therapies.

Case Study: Antifungal Efficacy Against Candida spp.

In a study assessing the antifungal activity of this compound against Candida albicans, the compound exhibited an IC50 value of 12 µg/mL, indicating moderate antifungal activity.

3. Anticancer Potential

Emerging data suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Breast)8.5
A549 (Lung)6.3
HeLa (Cervical)7.0

The IC50 values indicate that the compound has promising cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanism of action.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors that play critical roles in pathogen growth and cancer cell proliferation.

Biochemical Pathways Affected:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes involved in lipid biosynthesis in bacteria.
  • Induction of Apoptosis: In cancer cells, it appears to activate apoptotic pathways leading to cell death.
  • Interaction with DNA: Some thiazole derivatives have been shown to interact with DNA topoisomerases, which could also be a potential mechanism for anticancer activity.

Q & A

Q. What are the established synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

Acetylation : Reaction of the intermediate 2-aminothiazole with acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (<10°C) during acetylation reduce byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for cyclocondensation .
  • Catalysts : Use of iodine or Lewis acids (e.g., ZnCl₂) accelerates thiazole ring closure .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole FormationThiourea, α-bromoacetophenone, DMF, 80°C, 6h7295%
AcetylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C, 2h8598%

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.6–2.8 ppm confirm the acetyl group; aromatic protons (δ 7.2–7.5 ppm) validate the phenyl substitution .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths (e.g., C-S bond: ~1.75 Å) and dihedral angles .
  • Mass Spectrometry (LC-MS) : Molecular ion peak at m/z corresponding to C₁₃H₁₂N₂O₂S (exact mass: 260.06) .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • COX/LOX Inhibition : Use colorimetric assays (e.g., COX-1/COX-2 ovine isoforms) to measure IC₅₀ values. Thiazole derivatives often show IC₅₀ ranges of 5–20 μM .
  • Antimicrobial Screening :
    • MIC Determination : Broth dilution assays against S. aureus and E. coli (typical concentration range: 10–100 µg/mL) .

Q. Table 2: Reference Bioactivity Data for Analogues

CompoundTarget EnzymeIC₅₀ (μM)Reference
6a (COX-1/COX-2)COX-1: 9.01 ± 0.01; COX-2: 11.65 ± 6.20
N-(5-bromo-thiazol-2-yl)acetamide15-LOX12.3 ± 1.2

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities?

Methodological Answer: Contradictions in IC₅₀ values (e.g., COX-1 vs. COX-2 selectivity) may arise from assay conditions or structural analogs. Resolve via:

  • Dose-Response Repetition : Test under standardized conditions (pH 7.4, 37°C) .
  • Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions. For example, hydrophobic interactions with COX-2 Val523 explain selectivity .
  • Mutagenesis Studies : Modify enzyme active sites (e.g., COX-2 Q192R mutant) to validate binding hypotheses .

Q. How can computational tools predict the biological potential of this compound?

Methodological Answer:

  • PASS Program : Predicts biological activity based on structural motifs. For thiazoles, expect "anti-inflammatory" (Pa > 0.7) and "antimicrobial" (Pa > 0.6) .
  • ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski violations) and toxicity (e.g., AMES test predictions) .

Q. Table 3: Computational Predictions

ParameterPredictionToolReference
BioavailabilityNo Lipinski violationsSwissADME
COX-2 Binding Energy-8.2 kcal/molAutoDock Vina

Q. What experimental strategies address low yield or purity in scaled-up synthesis?

Methodological Answer:

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted 2-aminothiazole).
  • Process Optimization :
    • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions .
    • Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to enhance crystal purity .

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